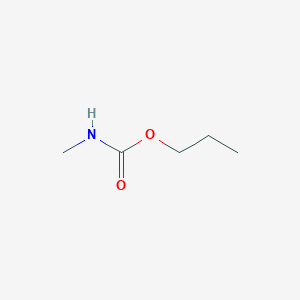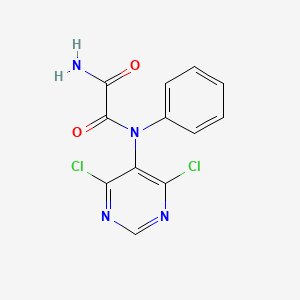
Propyl N-methyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl N-methyl carbamate, also known as carbamic acid, methyl, propyl ester, is an organic compound with the molecular formula C5H11NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure. This compound is of interest due to its various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl N-methyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with methyl isocyanate under controlled conditions. Another method includes the reaction of propylamine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where propyl alcohol and methyl isocyanate are reacted under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Propyl N-methyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propyl alcohol and methylamine.
Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Propyl alcohol and methylamine.
Oxidation: Higher oxidation state carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl N-methyl carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its bioactive properties.
Mecanismo De Acción
Propyl N-methyl carbamate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, it increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl N-methyl carbamate
- Butyl N-methyl carbamate
Comparison
Propyl N-methyl carbamate is unique due to its specific alkyl chain length, which affects its physical and chemical properties. Compared to methyl carbamate and ethyl N-methyl carbamate, this compound has a longer alkyl chain, resulting in different solubility and reactivity profiles. This uniqueness makes it suitable for specific applications where other carbamates may not be as effective .
Propiedades
Número CAS |
17671-76-0 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
propyl N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7) |
Clave InChI |
FVDLRCDWHVEWCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)

![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)


![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)
![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)






